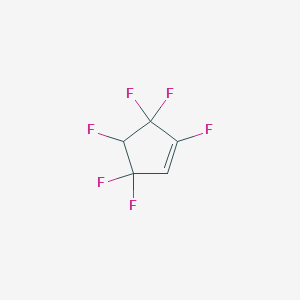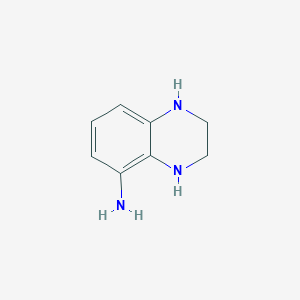
diethyl 5-oxopentylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 5-oxopentylphosphonate is a chemical compound with the molecular formula C9H19O4P . Its molar mass is 222.22 and it has a predicted density of 1.051±0.06 g/cm3 .
Synthesis Analysis
The synthesis of phosphonate analogs of nucleotides with a 2,5-dihydro-1,2-oxaphospholene carbon skeleton has been reported . Another study discussed the synthesis of functionalized (pyrrolidin-2-yl)phosphonate and (5-oxopyrrolidin-2-yl)phosphonate .Molecular Structure Analysis
While specific structural analysis data for this compound was not found, similar compounds have been studied. For example, the crystal structure and Hirshfeld surface analysis of diethyl 5- (2-cyanophenoxy)isophthalate was reported .Chemical Reactions Analysis
The impact of substituent at phenyl ring of diethyl benzylphosphonate derivatives on cytotoxic activity was studied . A comprehensive study of the chemical oxidation degradation of diethyl phthalate (DEP) was conducted through Fenton processes . An efficient oxa-Michael addition to diethyl vinylphosphonate under mild conditions was also reported .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 312.4±25.0 °C . More detailed physical and chemical properties were not found in the search results.Wirkmechanismus
While specific mechanisms of action for diethyl 5-oxopentylphosphonate were not found, related compounds such as diethyl phosphonate have been studied. For example, diethyl phosphonate was found to interact with targets such as Diacylglycerol acyltransferase/mycolyltransferase Ag85C and Cholinesterase .
Safety and Hazards
While specific safety data for diethyl 5-oxopentylphosphonate was not found, safety data sheets for related compounds such as diethyl (2-oxopropyl)phosphonate and diethyl ether provide some insights into potential hazards . These compounds are considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation .
Zukünftige Richtungen
While specific future directions for diethyl 5-oxopentylphosphonate were not found, research into related compounds suggests potential areas of interest. For example, the design and synthesis of analogs of natural products can be a valuable source of medicinal preparations for the pharmaceutical industry . Another study discussed the potential of phosphonic acids in various domains including chemical biology, medicine, and materials .
Eigenschaften
CAS-Nummer |
166528-15-0 |
|---|---|
Molekularformel |
C9H19O4P |
Molekulargewicht |
222.218521 |
Synonyme |
diethyl 5-oxopentylphosphonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









